molecular formula C18H21OP B080947 Cyclohexyldiphenylphosphine oxide CAS No. 13689-20-8

Cyclohexyldiphenylphosphine oxide

Cat. No. B080947
CAS RN: 13689-20-8
M. Wt: 284.3 g/mol
InChI Key: ICVUZKQDJNUMKC-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of cyclohexyldiphenylphosphine oxide involves several methods, including the base-mediated cyclization of 2-alkynylphenylphosphine oxides to form benzo[b]phosphole oxides with intense blue-green fluorescence, showcasing its potential in photophysical applications (Sanji et al., 2008). Another approach involves the reaction of (1,4-cyclohexadien-3-yl)phosphine oxides with secondary phosphine oxides, resulting in Michael-type addition products (Stankevič et al., 2012).

Molecular Structure Analysis

The molecular structure of cyclohexyldiphenylphosphine oxide and its complexes is characterized by X-ray crystallography. For example, complexes of lanthanide chlorides with tricyclohexylphosphine oxide show a pentagonal bipyramidal arrangement around the lanthanide ion, indicating the structural flexibility and coordination capabilities of these compounds (Lees & Platt, 2014).

Chemical Reactions and Properties

Cyclohexyldiphenylphosphine oxide is involved in various chemical reactions, such as the photocatalytic oxygenation of cyclohexene under visible light, demonstrating its utility in oxidation reactions (Mashita et al., 2019). It also catalyzes [4 + 2] annulation reactions for the synthesis of cyclohexenes, highlighting its role in facilitating complex organic transformations (Tran & Kwon, 2007).

Physical Properties Analysis

The physical properties of cyclohexyldiphenylphosphine oxide derivatives have been explored, particularly in terms of their application in organic photovoltaics. For instance, tricyclohexylphosphine-catalyzed cycloadditions with fullerenes result in cyclopentenofullerenes, which serve as n-type materials, offering insights into the material's electronic properties and potential applications in solar energy conversion (Wu et al., 2016).

Chemical Properties Analysis

The chemical properties of cyclohexyldiphenylphosphine oxide include its role in catalyzing the [4+2] annulation of α-alkylallenoates and olefins, leading to the synthesis of multisubstituted cyclohexenes. This process demonstrates the compound's versatility as a catalyst in organic synthesis, providing a variety of functionalized cyclohexene derivatives (Tran et al., 2011).

Scientific Research Applications

Photocatalysis

Cyclohexyldiphenylphosphine oxide is utilized in photocatalytic processes. For instance, it has been used in the oxygenation reaction of cyclohexene under blue light irradiation, resulting in the generation of oxygenated products such as 1,6-hexanedial and cyclohexene oxide. This study highlights its role in enhancing photocatalytic efficiency and the generation of valuable chemical products (Mashita, Tsushima, & Takao, 2019).

Polymer Science

In polymer science, cyclohexyldiphenylphosphine oxide has been explored as a catalyst in the ring-opening polymerization of cyclohexene oxide with various anhydrides to produce poly(ester-co-ether)s. The research indicates its potential in facilitating the production of polymers with alternating structures and varied properties, showcasing its utility in advanced polymer synthesis (Nejad et al., 2012).

Materials Science

In materials science, cyclohexyldiphenylphosphine oxide has contributed to the development of high-power-efficiency electrophosphorescent materials. A study demonstrates its application in creating new host materials for blue phosphorescent organic light-emitting diodes (PhOLEDs), highlighting its role in achieving low driving voltages and high efficiency in light-emitting devices (Gong et al., 2014).

Environmental Science

Moreover, cyclohexyldiphenylphosphine oxide has been employed in environmental science applications, such as in the removal of chromium from aqueous solutions. Research involving liquid emulsion membranes made with cyclohexyldiphenylphosphine oxide as a carrier demonstrates its effectiveness in the recovery of chromium, presenting a method for addressing environmental pollution (Hasan, Selim, & Mohamed, 2009).

Safety And Hazards

Cyclohexyldiphenylphosphine oxide can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray, and to use personal protective equipment .

properties

IUPAC Name

[cyclohexyl(phenyl)phosphoryl]benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21OP/c19-20(16-10-4-1-5-11-16,17-12-6-2-7-13-17)18-14-8-3-9-15-18/h1-2,4-7,10-13,18H,3,8-9,14-15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICVUZKQDJNUMKC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)P(=O)(C2=CC=CC=C2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21OP
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50160002
Record name Cyclohexyldiphenylphosphine oxide
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Molecular Weight

284.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cyclohexyldiphenylphosphine oxide

CAS RN

13689-20-8
Record name Cyclohexyldiphenylphosphine oxide
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Record name Cyclohexyldiphenylphosphine oxide
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Record name Cyclohexyldiphenylphosphine oxide
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Record name Cyclohexyldiphenylphosphine oxide
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